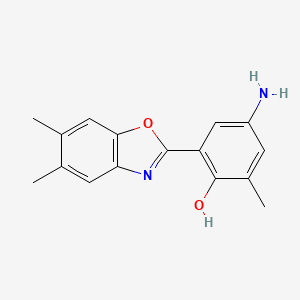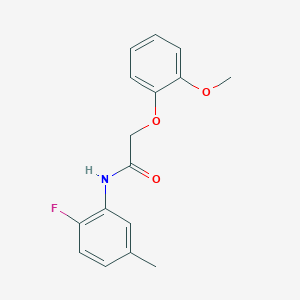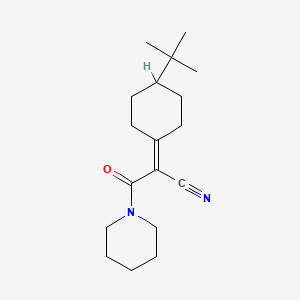![molecular formula C23H27N3O2 B6045491 2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole, commonly known as BMPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. BMPPB is a benzoxazole derivative that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
作用機序
The exact mechanism of action of BMPPB is not fully understood. However, it is believed that BMPPB exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, BMPPB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BMPPB has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BMPPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BMPPB has also been shown to inhibit the growth and proliferation of cancer cells. In addition, BMPPB has been shown to have anti-microbial properties and has been used to treat bacterial and fungal infections.
実験室実験の利点と制限
BMPPB has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to produce in large quantities. BMPPB has also been extensively studied for its biological effects, making it a useful tool for research. However, there are also limitations to using BMPPB in lab experiments. For example, the exact mechanism of action of BMPPB is not fully understood, which can make it difficult to interpret experimental results. In addition, BMPPB may have off-target effects that can complicate experimental results.
将来の方向性
There are several future directions for research on BMPPB. One area of research is to further elucidate the mechanism of action of BMPPB. This could involve identifying the specific enzymes and signaling pathways that are affected by BMPPB. Another area of research is to investigate the potential use of BMPPB in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, there is a need for further research on the safety and toxicity of BMPPB, particularly in animal models.
合成法
BMPPB can be synthesized by the reaction of 2-aminobenzoic acid with butyric anhydride, followed by the reaction of the resulting intermediate with 4-methyl-3-phenyl-1-piperazinecarboxylic acid. The final product is obtained after purification and recrystallization. This synthesis method has been well-established and has been used to produce BMPPB in large quantities for scientific research.
科学的研究の応用
BMPPB has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis and psoriasis. BMPPB has also been shown to have anti-tumor properties and has been used in cancer research. In addition, BMPPB has been shown to have anti-microbial properties and has been used to treat bacterial and fungal infections.
特性
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-4-10-22-24-19-15-18(11-12-21(19)28-22)23(27)26-14-13-25(2)20(16-26)17-8-6-5-7-9-17/h5-9,11-12,15,20H,3-4,10,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVRIQPWUXDCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCN(C(C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6045412.png)
![1-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6045413.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(3-fluorobenzyl)morpholine](/img/structure/B6045433.png)
![2-{[(4-ethoxyphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6045445.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)
![5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6045464.png)


![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
![diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)
![5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045520.png)